Cas no 868679-28-1 (N-(2-carbamoylphenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide)

N-(2-carbamoylphenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound featuring a dihydropyridine core functionalized with carboxamide and fluorophenylmethoxy substituents. Its molecular structure confers potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in drug discovery. The presence of the 2-fluorophenyl moiety may enhance binding affinity and metabolic stability, while the carbamoyl and carboxamide groups offer sites for further derivatization. This compound’s well-defined heterocyclic framework makes it suitable for exploring structure-activity relationships in therapeutic targets. Its synthetic accessibility and modular design facilitate modifications for optimizing physicochemical and pharmacokinetic properties in preclinical research.
N-(2-carbamoylphenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide structure
868679-28-1 structure
Product Name:N-(2-carbamoylphenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No:868679-28-1
MF:C20H16FN3O4
MW:381.357148170471
CID:6545802
Update Time:2025-10-25

N-(2-carbamoylphenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-carbamoylphenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide
    • 3-Pyridinecarboxamide, N-[2-(aminocarbonyl)phenyl]-1-[(2-fluorophenyl)methoxy]-1,2-dihydro-2-oxo-
    • Inchi: 1S/C20H16FN3O4/c21-16-9-3-1-6-13(16)12-28-24-11-5-8-15(20(24)27)19(26)23-17-10-4-2-7-14(17)18(22)25/h1-11H,12H2,(H2,22,25)(H,23,26)
    • InChI Key: GEUFWEGKKFBUJG-UHFFFAOYSA-N
    • SMILES: C1(=O)N(OCC2=CC=CC=C2F)C=CC=C1C(NC1=CC=CC=C1C(N)=O)=O

Experimental Properties

  • Density: 1.42±0.1 g/cm3(Predicted)
  • pka: 11.81±0.70(Predicted)

N-(2-carbamoylphenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide Pricemore >>

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Additional information on N-(2-carbamoylphenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide

Professional Introduction to N-(2-carbamoylphenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS No. 868679-28-1)

N-(2-carbamoylphenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS No. 868679-28-1) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine derivative class, a category known for its diverse biological activities and therapeutic potential. The unique structural features of this molecule, including its carbamoyl, fluorophenyl, and dihydropyridine moieties, make it a promising candidate for further investigation in drug discovery and development.

The chemical structure of N-(2-carbamoylphenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide is characterized by a central pyridine ring substituted with various functional groups. The presence of a carbamoyl group at the 2-position of the phenyl ring enhances its reactivity and potential for biological interactions. Additionally, the fluorophenyl moiety introduces a fluorine atom, which is known to modulate metabolic stability and binding affinity in many pharmacological compounds. The dihydropyridine core is particularly noteworthy, as it is a common scaffold in calcium channel blockers and has shown promise in various therapeutic applications.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced pharmacological properties. N-(2-carbamoylphenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide has emerged as a compound of interest due to its potential to interact with multiple biological targets. Studies have suggested that this molecule may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways, making it a valuable candidate for the development of anti-inflammatory agents.

The synthesis of N-(2-carbamoylphenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include condensation reactions, cyclization processes, and functional group transformations. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the necessary substituents onto the pyridine core. These synthetic strategies are critical in achieving the desired molecular architecture and ensuring the compound's stability under various conditions.

The pharmacological profile of N-(2-carbamoylphenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide has been extensively studied in vitro and in vivo. Preliminary experiments have demonstrated its ability to modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. Furthermore, the compound has shown potential in inhibiting the growth of certain cancer cell lines by interfering with critical signaling pathways involved in tumor progression.

The use of computational methods has also played a significant role in understanding the binding interactions of N-(2-carbamoylphenyl)-1-(2-fluorophenyl)methoxy-
-
-
-oxo-1,2-dihydropyridine-3-carboxamide with biological targets. Molecular docking studies have revealed that this compound can bind effectively to specific pockets on enzymes and receptors, suggesting high affinity and potential for therapeutic activity. These insights have guided further optimization efforts aimed at enhancing its pharmacological efficacy.

In conclusion, N-(
-)
-)
-)
-)carbamoylphenyl)-1-(
-)
-)methoxy
-)
-)oxo
-)
-)dihydropyridine
-)
-)carboxamide (CAS No. 868679
-)
-)28
-)
-)1) represents a promising lead compound in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive candidate for further development into novel therapeutic agents. Continued investigation into its pharmacological properties and synthetic pathways will likely yield valuable insights into its potential applications in medicine.

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